![molecular formula C18H16N2O3 B2726395 5-methyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005060-84-3](/img/structure/B2726395.png)
5-methyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Anti-Stress Agents Synthesis
Research has demonstrated the synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones derivatives with potential anti-stress properties. A study described the synthesis of these derivatives through 1,3-dipolar cycloaddition, showing that certain isomers significantly attenuated stress-induced behavioral alterations in mice, suggesting their utility as lead molecules for developing anti-stress agents (Badru, Anand, & Singh, 2012).
Coordination Chemistry and Luminescence
Another area of application is in coordination chemistry where new ligands based on isoxazole and pyrazole derivatives have been synthesized for Cu(I) and Zn(II) complexes. These ligands and their complexes show interesting properties such as yellow luminescence, showcasing their potential in materials science and coordination chemistry (Urdaneta et al., 2015).
Photoluminescent Polymers
A series of π-conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units have been synthesized, demonstrating strong photoluminescence and potential for electronic applications. These materials offer valuable insights into the development of novel photoluminescent materials for use in various technological applications (Beyerlein & Tieke, 2000).
Absorption and Fluorescence Studies
Research on soluble derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione has explored their absorption and fluorescence in various solvents. The studies indicated moderate solvatochromism and potential applications in optoelectronic devices due to their fluorescence properties in the visible and near-infrared region (Lun̆ák et al., 2011).
Antibacterial Activity
Derivatives of pyrrolo[3,4-d]isoxazole-4,6-diones have been synthesized and evaluated for their antibacterial activities. Studies have found that certain synthesized compounds exhibit significant antibacterial properties against common bacterial strains, suggesting their potential in developing new antibacterial agents (Kaur & Singh, 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Based on its structural similarity to pyrrolopyrazine derivatives, it may influence a variety of pathways, leading to its diverse biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-19-17(21)14-15(12-8-4-2-5-9-12)20(23-16(14)18(19)22)13-10-6-3-7-11-13/h2-11,14-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOJNMDLZMOZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

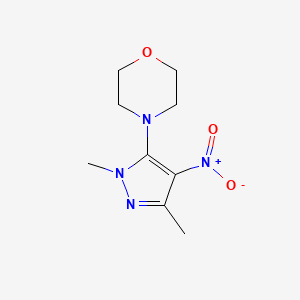
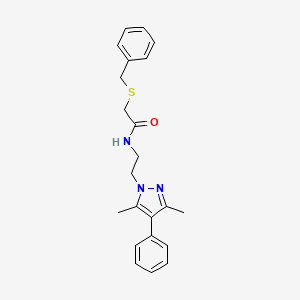
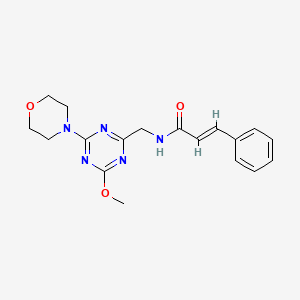
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide](/img/structure/B2726320.png)
![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726321.png)
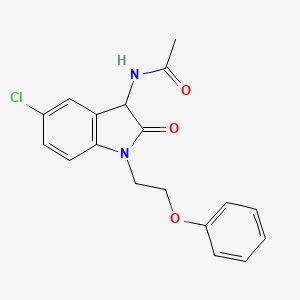
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
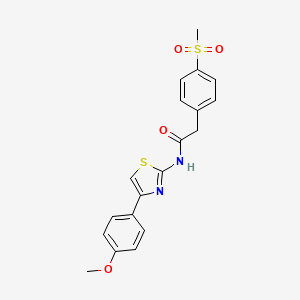

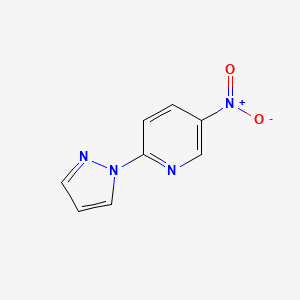
![Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B2726330.png)

![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)